

Application Note: Trost Spirocyclobutanone Synthesis

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Compound of Interest

Compound Name: *2-Azaspiro[3.3]heptan-5-one hydrochloride*

CAS No.: 2306265-56-3

Cat. No.: B6291672

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Protocol ID: TR-SPIRO-CB-04

Introduction & Strategic Value

Spirocyclobutanones are critical scaffolds in medicinal chemistry, offering unique conformational restriction that projects substituents into defined vectors—a property highly valued in designing enzyme inhibitors and GPCR ligands.^[1]

While the classical Trost-Bogdanowicz spiroannulation (1973) utilizes stoichiometric sulfur ylides, the modern Trost-Yasukata protocol (2001) leverages Palladium(0) catalysis to effect a ring expansion of 1-vinylcyclopropanols. This guide prioritizes the Pd-catalyzed route for its mild conditions and compatibility with complex functional groups common in late-stage drug development, while retaining the classical method for specific synthetic logic.^[1]

Mechanism of Action: Pd-Catalyzed Expansion

The transformation is driven by the release of ring strain (~27.5 kcal/mol for cyclopropane).

- Ionization: Pd(0) coordinates to the vinyl group and ionizes the hydroxyl/leaving group, forming a

-allylpalladium intermediate.^[2]

- Migratory Insertion (Ring Expansion): The cyclopropane bond acts as a nucleophile, attacking the Pd-center (or the allyl terminus), inducing a Wagner-Meerwein-type rearrangement.[1]
- Elimination:
 - hydride elimination (or reductive elimination depending on conditions) releases the spirocyclobutanone and regenerates Pd(0).



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Figure 1: Mechanistic pathway of the Trost-Yasukata Pd-catalyzed ring expansion.[1]

Primary Protocol: Pd-Catalyzed Ring Expansion

Best For: Late-stage functionalization, acid-sensitive substrates, and atom economy.[1]

Reference: Trost, B. M., & Yasukata, T. (2001).[1] J. Am. Chem. Soc.[1]

A. Precursor Synthesis (Context)

The requisite 1-vinylcyclopropanol is typically generated from a cyclic ketone via:

- Kulinkovich Reaction: Treatment with Grignard/Ti(OiPr)₄ (Direct).
- Two-Step: Addition of vinylmagnesium bromide followed by Simmons-Smith cyclopropanation.[1]

B. Reagents & Materials

Component	Specification	Role
Catalyst	or	Pd(0) Source
Ligand	Triphenylphosphine ()	Standard Ligand
Solvent	Toluene (Anhydrous, degassed)	Reaction Medium
Additive	Proton Sponge (optional)	Acid Scavenger (if substrate is sensitive)
Atmosphere	Argon or Nitrogen	Inert Environment

C. Step-by-Step Procedure

1. Catalyst Pre-complexation:

- In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge (5 mol%) and (20 mol%).
- Note: A P:Pd ratio of 4:1 is critical to stabilize the Pd(0) species and prevent precipitation of Pd black.
- Add anhydrous Toluene (0.1 M concentration relative to substrate).
- Stir at Room Temperature (RT) for 15 minutes until the solution turns a clear yellow/orange (indicative of active species).

2. Substrate Addition:

- Dissolve the 1-vinylcyclopropanol (1.0 equiv) in a minimal amount of anhydrous Toluene.

- Add the substrate solution dropwise to the catalyst mixture under positive Argon pressure.
- Critical: If the substrate is a silyl ether, add a fluoride source (e.g., TBAF) or ensure hydrolysis conditions are met, though free alcohols are preferred for this specific variant.[1]

3. Reaction Execution:

- Heat the reaction mixture to 80–100°C (Reflux).
- Monitor via TLC or LC-MS.[1] Conversion is typically complete within 1–4 hours.[1]
- Endpoint: Disappearance of the vinylcyclopropane spot and appearance of a less polar ketone spot.

4. Workup & Purification:

- Cool the mixture to RT.
- Filter through a short pad of silica gel (eluting with Et₂O) to remove the palladium catalyst.
- Concentrate the filtrate under reduced pressure.[3]
- Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

D. Optimization & Troubleshooting

Observation	Root Cause	Corrective Action
Low Conversion	Catalyst Deactivation	Switch to (2.5 mol%); Ensure strict -free conditions.
Ring Fragmentation	Retro-Aldol Pathway	Lower temperature to 60°C; Use bulky ligands (e.g., TPPTS).[1]
Isomerization	-Hydride Elimination	Ensure solvent is strictly anhydrous; Add 10 mol% Proton Sponge.[1]

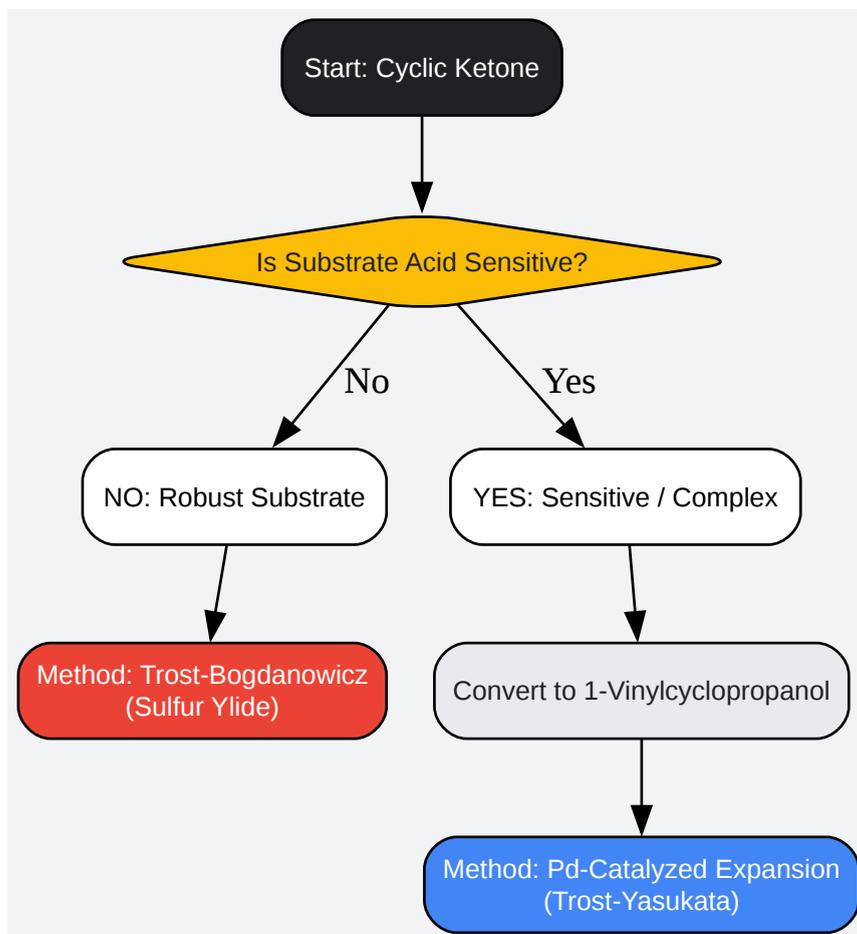
Secondary Protocol: Classical Trost-Bogdanowicz Spiroannulation

Best For: Robust synthesis from simple ketones; substrates stable to strong acid.[1] Reference: Trost, B. M., & Bogdanowicz, M. J. (1973).[1][2] J. Am. Chem. Soc.[1]

This method constructs the spiro-ring directly from a ketone using a sulfur ylide, followed by acid-catalyzed rearrangement.[1]

Workflow

- Ylide Addition: React cyclic ketone with diphenylcyclopropylsulfonium ylide (generated from the fluoroborate salt + KOH) to form an oxaspiro[2.2]pentane.
- Rearrangement: Treat the oxaspiro intermediate with mild acid (or
-TsOH) in aqueous medium.
- Result: The cyclopropane ring expands with expulsion of the oxygen to form the cyclobutanone.



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Figure 2: Decision matrix for selecting the appropriate Trost spiroannulation methodology.

References & Authority

The following sources provide the foundational and specific experimental evidence for the protocols described above.

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